3-(4-Ethoxyphenyl)-2-methylpropanoic acid
Description
3-(4-Ethoxyphenyl)-2-methylpropanoic acid (compound 48e) is a carboxylic acid derivative featuring a 4-ethoxyphenyl group and a methyl substituent at the β-position of the propanoic acid backbone. This compound was synthesized via a general procedure (Procedure B) with a high yield of 98%, as reported in a study focusing on modulators of tRXRα-dependent AKT activation . Structural characterization was performed using IR spectroscopy, which confirmed the presence of carboxylic acid (-COOH) and aromatic C-H stretching vibrations. NMR analysis revealed signals corresponding to the ethoxy group (δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂), the methyl group at C2 (δ ~1.5 ppm), and aromatic protons (δ ~6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) validated the molecular formula (C₁₃H₁₆O₃) and molecular weight (220.26 g/mol) .
Its structural simplicity and high synthetic yield make it a promising candidate for further pharmacological exploration.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-6-4-10(5-7-11)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZHRCJBBFDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.
Grignard Reaction: The 4-ethoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 1-(4-ethoxyphenyl)-2-methylpropan-1-ol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to yield 3-(4-ethoxyphenyl)-2-methylpropanal.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetic acid in the presence of a base like sodium hydroxide (NaOH) to form 3-(4-ethoxyphenyl)-2-methylpropanoic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(4-Ethoxyphenyl)-2-methylpropanoic acid can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
α,β-Unsaturation vs. Saturation: The acrylic acid derivative (47e) exhibits a conjugated double bond (C=C), leading to a lower C=O stretching frequency (1680 cm⁻¹) compared to the saturated propanoic acid analog (48e, 1705 cm⁻¹) . The unsaturated structure may enhance reactivity but reduces synthetic yield (30% vs. 98%), likely due to steric or electronic challenges during hydrogenation.
Halogen vs. The ethoxy group in 48e offers electron-donating properties, which may enhance solubility in nonpolar environments .
Hydroxyl Groups and Hydrogen Bonding :
- The dihydroxy derivative () forms intramolecular hydrogen bonds (O–H···O), which could improve stability but reduce membrane permeability compared to 48e .
Pharmacological and Pharmacokinetic Comparisons
Bezafibrate (Hypolipidemic Agent):
- Structure: Contains a 4-chlorobenzamide group and a phenoxypropanoic acid backbone.
- Activity : Lowers triglycerides (43%) and cholesterol (20–25%) by activating PPARα .
- Comparison: While 48e lacks the chlorobenzamide moiety, its ethoxyphenyl group may similarly modulate lipid metabolism via PPAR pathways.
WIN 35,833 (Antilipidemic Agent):
- Structure: Features a dichlorocyclopropylphenoxy group.
- Pharmacokinetics : Rapid absorption (peak plasma in 2 hr), extensive plasma protein binding, and renal excretion .
- Comparison : The ethoxy group in 48e may confer slower metabolic clearance compared to WIN 35,833’s dichlorocyclopropyl group, which is susceptible to oxidative metabolism.
Biological Activity
3-(4-Ethoxyphenyl)-2-methylpropanoic acid is an organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
3-(4-Ethoxyphenyl)-2-methylpropanoic acid is characterized by an ethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. Its molecular formula is C12H16O3, and it has a CAS number of 1017146-71-2. The compound can undergo various chemical reactions, including oxidation to form ketones or carboxylic acids and reduction to form alcohols.
The biological activity of 3-(4-Ethoxyphenyl)-2-methylpropanoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biological pathways. For instance, it has been suggested that the ethoxy group can enhance the compound's solubility and stability, potentially affecting its interaction with biological systems.
Enzyme Inhibition
Another area of interest is the enzyme inhibition capability of this compound. Similar compounds have shown effectiveness in inhibiting various enzymes involved in cancer progression and inflammation. For example, indomethacin analogs have been found to inhibit AKR1C3, an enzyme implicated in steroid metabolism and cancer cell proliferation .
Study on Structural Analogues
In a comparative study of structural analogues of non-steroidal anti-inflammatory drugs (NSAIDs), researchers evaluated the biological activity of various compounds with similar frameworks to 3-(4-Ethoxyphenyl)-2-methylpropanoic acid. The study revealed that modifications in substituents significantly affected the compounds' potency against tumor cells and their selectivity for specific enzymes .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of compounds related to 3-(4-Ethoxyphenyl)-2-methylpropanoic acid on different cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, providing insights into the compound's potential therapeutic effects.
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
